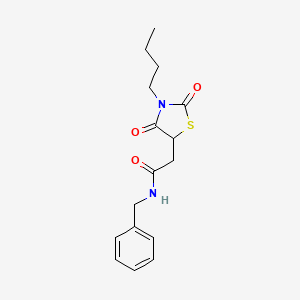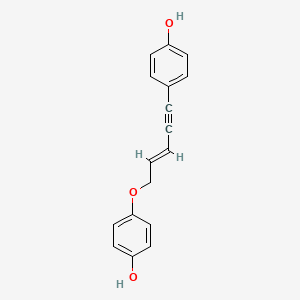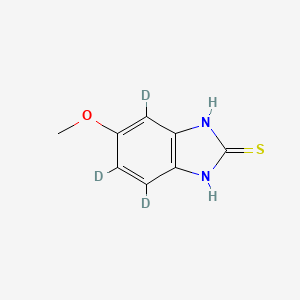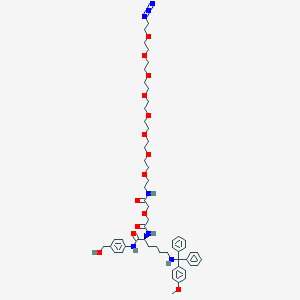
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a complex synthetic compound that combines several functional groups and linkers. It is primarily used in the field of peptide synthesis and bioconjugation. The compound features a lysine residue protected by a monomethoxytrityl (MMT) group, a para-aminobenzoic acid (PAB) linker, an oxydiacetamide moiety, and a polyethylene glycol (PEG) chain terminated with an azide group. This structure allows for versatile applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 involves multiple steps, each requiring specific reagents and conditions:
Protection of Lysine: The lysine residue is protected with a monomethoxytrityl (MMT) group to prevent unwanted reactions during subsequent steps. This is typically achieved using monomethoxytrityl chloride in the presence of a base such as triethylamine.
Coupling with Para-Aminobenzoic Acid: The protected lysine is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Introduction of Oxydiacetamide: The PAB-lysine conjugate is reacted with oxydiacetamide under mild conditions to form the desired linkage.
Attachment of Polyethylene Glycol: The oxydiacetamide-lysine-PAB intermediate is then coupled with a polyethylene glycol (PEG) chain, typically using a PEG derivative with an active ester or a similar reactive group.
Azide Termination: Finally, the PEG chain is terminated with an azide group, often through a reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis are commonly employed to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 undergoes various chemical reactions, including:
Deprotection: The MMT group can be selectively removed using mild acidic conditions, such as 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Click Chemistry: The azide group at the end of the PEG chain allows for click chemistry reactions, particularly azide-alkyne cycloaddition, to attach various functional groups or biomolecules.
Amide Bond Formation: The compound can participate in amide bond formation reactions, enabling the conjugation of peptides or other molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Click Chemistry: Copper(I) catalysts, alkyne derivatives
Amide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotected Lysine Derivatives: Upon removal of the MMT group
Bioconjugates: Through click chemistry and amide bond formation
科学研究应用
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block for the synthesis of branched and cyclic peptides.
Bioconjugation: Facilitates the attachment of various biomolecules, such as proteins, antibodies, and drugs, to create multifunctional conjugates.
Drug Delivery: The PEG chain enhances solubility and biocompatibility, making it suitable for drug delivery systems.
Medical Imaging: Conjugates of this compound can be used as imaging agents for diagnostic purposes.
Materials Science: Employed in the development of hydrogels and other advanced materials for biomedical applications
作用机制
The mechanism of action of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 depends on its specific application. In bioconjugation, the azide group enables click chemistry reactions, allowing for the precise attachment of functional groups or biomolecules. The PEG chain provides solubility and biocompatibility, while the lysine residue offers a site for further modifications. The compound’s ability to form stable amide bonds and undergo selective deprotection makes it a versatile tool in various chemical and biological processes .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Mmt)-OH: A similar compound used in peptide synthesis with a different protecting group.
Fmoc-Lys(Mtt)-Wang Resin: Another lysine derivative used in solid-phase peptide synthesis.
Fmoc-Lys(ivDde)-OH: A lysine derivative with a different protecting group for selective deprotection
Uniqueness
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 stands out due to its combination of functional groups, which provide multiple sites for modification and conjugation. The presence of the PEG chain enhances its solubility and biocompatibility, making it particularly useful in biomedical applications. Additionally, the azide group allows for efficient click chemistry reactions, further expanding its versatility in scientific research.
属性
CAS 编号 |
1224601-12-0 |
|---|---|
分子式 |
C55H77N7O14 |
分子量 |
1060.2 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1 |
InChI 键 |
PKUIBTBLKQVEJS-XHIZWQFQSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


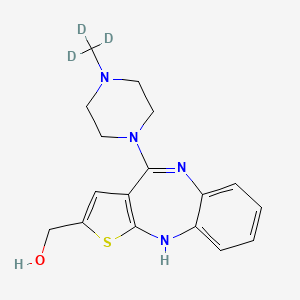

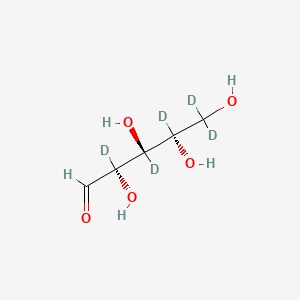
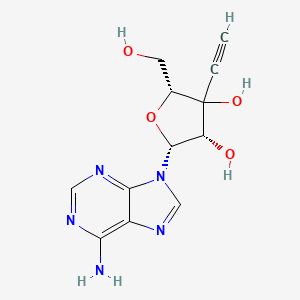

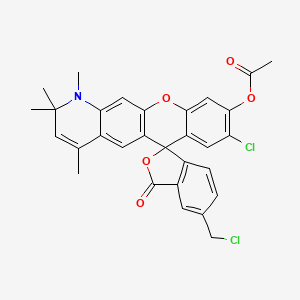

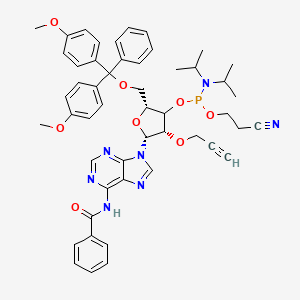
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
